molecular formula C37H25N B12925523 N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine

N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine

Cat. No.: B12925523
M. Wt: 483.6 g/mol
InChI Key: UYTXMJWSWNRJCG-UHFFFAOYSA-N
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Description

N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine is a compound that has garnered significant attention in the field of organic electronics, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its unique structural features, which include a spirobi[fluorene] core and diphenylamine groups. These structural elements contribute to its excellent thermal stability, high photoluminescence quantum yield, and efficient charge transport properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 9,9’-spirobi[fluorene] and diphenylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (argon or nitrogen).

Industrial Production Methods

Industrial production methods for N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Br2, HNO3, AlCl3

Major Products

Mechanism of Action

The mechanism by which N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid framework that prevents π-π stacking, thereby enhancing its photoluminescence quantum yield. The diphenylamine groups facilitate efficient hole transport by providing a high highest occupied molecular orbital (HOMO) level. This combination of structural features allows the compound to efficiently transport charges and emit light in OLED applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-9,9’-spirobi[fluoren]-4-amine stands out due to its balanced combination of high thermal stability, efficient charge transport, and strong luminescence. These properties make it a versatile material for various applications in organic electronics and beyond .

Properties

Molecular Formula

C37H25N

Molecular Weight

483.6 g/mol

IUPAC Name

N,N-diphenyl-9,9'-spirobi[fluorene]-4-amine

InChI

InChI=1S/C37H25N/c1-3-14-26(15-4-1)38(27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H

InChI Key

UYTXMJWSWNRJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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